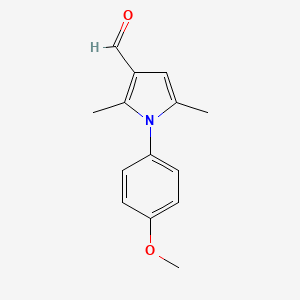

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

説明

BenchChem offers high-quality 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDNVFPUFIPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346810 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347331-30-0 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary

This technical guide details the structural characterization of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C₁₄H₁₅NO₂), a critical pharmacophore in the development of anti-tubercular and antimicrobial agents. The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Special emphasis is placed on distinguishing the regiochemistry of the formyl group addition via Vilsmeier-Haack formylation on the sterically constrained pyrrole core.

Chemical Context & Synthesis Logic

To elucidate a structure with high confidence, one must understand its synthetic origin. This molecule is typically constructed via a convergent two-step pathway:

-

Paal-Knorr Condensation: Reaction of 2,5-hexanedione with 4-methoxyaniline (p-anisidine) to form the pyrrole ring.

-

Vilsmeier-Haack Formylation: Electrophilic aromatic substitution using POCl₃/DMF to introduce the aldehyde.[1]

Crucial Elucidation Insight: In 2,5-dimethylpyrroles, the

Synthesis Pathway Diagram

Caption: Stepwise synthetic route establishing the regiochemical origin of the aldehyde substituent.

Physicochemical & Mass Spectrometric Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first line of evidence to confirm the molecular formula and degree of unsaturation.

-

Theoretical Mass [M+H]⁺: 230.1176 Da (Calculated for C₁₄H₁₆NO₂)

-

Expected Observation: A protonated molecular ion peak

at m/z ~230.12 . -

Fragmentation Pattern:

-

Loss of -CHO (29 Da) or -CO (28 Da) is characteristic of aromatic aldehydes.

-

Loss of -CH₃ (15 Da) from the methoxy group or pyrrole ring methyls.

-

Infrared Spectroscopy (FT-IR)

IR provides rapid confirmation of the oxidation state (aldehyde) and the presence of the ether linkage.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| Aldehyde (C=O) | 1640–1660 | Strong, sharp band. Conjugation with the pyrrole ring lowers the frequency compared to non-conjugated aldehydes (~1700 cm⁻¹). |

| Aldehyde (C-H) | 2700–2850 | Fermi resonance doublet (often weak). |

| C=C (Aromatic) | 1450–1600 | Multiple bands indicating the benzene and pyrrole rings. |

| C-O (Ether) | 1240–1260 | Strong stretch from the aryl-methoxy group. |

NMR Spectroscopy: The Definitive Proof

This is the primary validation step. The molecule possesses distinct symmetry breaking upon formylation, which renders the two methyl groups on the pyrrole ring magnetically non-equivalent.

¹H NMR Assignment (500 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -CHO | 9.90 – 10.00 | Singlet (s) | 1H | Characteristic deshielded aldehyde proton. |

| Ar-H (Ph) | 7.15 – 7.25 | Doublet (d, J~8.5 Hz) | 2H | meta to OMe (AA'BB' system). |

| Ar-H (Ph) | 6.95 – 7.05 | Doublet (d, J~8.5 Hz) | 2H | ortho to OMe (Shielded by oxygen lone pair). |

| Pyrrole-H4 | 6.30 – 6.40 | Singlet (s) | 1H | The only remaining proton on the pyrrole ring. |

| -OCH₃ | 3.85 | Singlet (s) | 3H | Methoxy group characteristic shift. |

| C2-CH₃ | 2.50 – 2.60 | Singlet (s) | 3H | Deshielded due to proximity to the electron-withdrawing aldehyde (C3). |

| C5-CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | More shielded; distal from the aldehyde group. |

Key Diagnostic: The appearance of two distinct methyl singlets (approx.[2] 0.2–0.3 ppm apart) confirms that the symmetry of the starting material (1-(4-methoxyphenyl)-2,5-dimethylpyrrole) has been broken by substitution at C3.

¹³C NMR Assignment (125 MHz, CDCl₃)

-

Carbonyl (C=O): ~185 ppm.

-

Aromatic C-O: ~160 ppm (C4 of phenyl ring).

-

Pyrrole C3 (ipso to CHO): ~122 ppm.

-

Pyrrole C2/C5: ~130–140 ppm (Quaternary carbons).[3]

-

Methoxy (-OCH₃): ~55.4 ppm.

-

Methyls: ~11–13 ppm (Two distinct signals).[4]

Structural Confirmation via 2D NMR

To rigorously prove the aldehyde is at position 3 and not on the phenyl ring or elsewhere, HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Correlation Logic

-

Aldehyde Proton to Ring: The proton at ~9.9 ppm will show a strong correlation (

or -

Methyl Group Differentiation:

-

The C2-CH₃ protons will correlate strongly with C2 and C3 (the aldehyde-bearing carbon).

-

The C5-CH₃ protons will correlate with C5 and C4 (the proton-bearing carbon), but not C3.

-

Elucidation Workflow Diagram

Caption: Logical workflow for confirming the structure, moving from symmetry analysis to connectivity proof.

Biological Relevance & Applications

Researchers investigating this scaffold typically do so for its anti-infective properties .

-

Anti-Tubercular Activity: N-aryl-2,5-dimethylpyrrole derivatives are structural analogs of BM212 , a potent anti-tubercular agent. The aldehyde group at C3 serves as a versatile "handle" for further derivatization (e.g., Schiff bases, hydrazones) to optimize lipophilicity and binding affinity against mycobacterial targets [1, 2].

-

Mechanism: These compounds often target the MmpL3 membrane transporter in Mycobacterium tuberculosis.

References

-

Biava, M., et al. (2010). "Antimycobacterial compounds.[2] Optimization of the BM212 structure." Bioorganic & Medicinal Chemistry, 18(22), 8076-8084.

-

PubChem. (n.d.).[5] "1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - CID 615288."[5] National Library of Medicine.

-

Mohamed, M. S., et al. (2025).[6] "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

- Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Guide: Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary

This technical guide details the synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 347331-30-0), a functionalized pyrrole scaffold critical in the development of anti-inflammatory agents and heterocyclic pharmaceutical intermediates.

The protocol employs a robust, two-stage convergent strategy:

-

Paal-Knorr Cyclocondensation: Construction of the pyrrole core from acyclic precursors.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde moiety at the C3 position.

This guide is designed for medicinal chemists and process development scientists, emphasizing scalability, impurity control, and mechanistic understanding.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is dissected into three commercially available commodity chemicals: 2,5-hexanedione , p-anisidine (4-methoxyaniline), and the Vilsmeier reagent (generated in situ from DMF and POCl₃).

Strategic Rationale

-

Pyrrole Formation: The Paal-Knorr synthesis is selected over the Hantzsch method due to its atom economy and the specific requirement for a 2,5-dimethyl substitution pattern, which is inherent to the 2,5-hexanedione backbone.

-

Regioselectivity: The 1-(4-methoxyphenyl)-2,5-dimethylpyrrole intermediate is electron-rich. The C3 and C4 positions are equivalent due to symmetry. Introduction of the formyl group via electrophilic aromatic substitution (Vilsmeier-Haack) will occur exclusively at one of these positions, preserving symmetry until the substitution breaks it.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection of the target aldehyde into accessible precursors.

Part 2: Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Reaction Type: Paal-Knorr Cyclocondensation Mechanism: Acid-catalyzed double condensation of a 1,4-diketone with a primary amine.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 2,5-Hexanedione | 1.0 | 114.14 | 1,4-Dicarbonyl source |

| p-Anisidine | 1.0 | 123.15 | Amine source |

| p-Toluenesulfonic acid (p-TSA) | 0.05 | 172.20 | Catalyst |

| Ethanol (EtOH) | Solvent | 46.07 | Reaction Medium |

Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve p-anisidine (12.3 g, 100 mmol) in Ethanol (100 mL).

-

Addition: Add 2,5-hexanedione (11.4 g, 100 mmol) followed by catalytic p-TSA (0.86 g, 5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting amine is consumed.

-

Scientist's Note: The reaction typically turns from clear to a darkened amber/brown color.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a solid.

-

If an oil forms (common with pyrroles), extract with Dichloromethane (DCM) (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Expectation: 85–92% (Off-white to pale brown solid).

Step 2: Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Reaction Type: Vilsmeier-Haack Formylation Mechanism: Electrophilic aromatic substitution using a chloroiminium ion.

Materials

| Reagent | Equiv. | Role |

| Pyrrole Intermediate | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 1.2 | Electrophile Generator |

| N,N-Dimethylformamide (DMF) | 1.5 | Reagent/Solvent |

| 1,2-Dichloroethane (DCE) | Solvent | Inert Solvent |

Protocol

-

Vilsmeier Reagent Preparation (Critical Step):

-

In a dry flask under Argon/Nitrogen, cool DMF (1.5 eq) in DCE (or neat) to 0°C.

-

Add POCl₃ (1.2 eq) dropwise over 15 minutes. Ensure the temperature does not exceed 5°C.

-

Observation: A white precipitate or viscous suspension (the Vilsmeier salt) will form. Stir at 0°C for 30 minutes.

-

-

Substrate Addition:

-

Dissolve the Pyrrole Intermediate (from Step 1) in minimal DCE.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature, then heat to 60–70°C for 3 hours.

-

Mechanistic Insight: Heating is required to drive the electrophilic attack on the sterically crowded pyrrole ring.

-

-

Hydrolysis (Quenching):

-

Cool the reaction mixture to room temperature.

-

Pour slowly into a mixture of Ice and Saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) solution.

-

Caution: This step is exothermic. Adjust pH to 8–9 to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

Stir vigorously for 1 hour at room temperature.

-

-

Isolation:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 7:3).

-

Yield Expectation: 75–85% (Yellow to light-orange crystalline solid).

Part 3: Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack pathway, highlighting the formation of the active chloroiminium species and the subsequent hydrolysis.

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Part 4: Characterization & Quality Control

To validate the synthesis, the following spectral data should be obtained.

Expected Spectral Data

-

Physical State: Yellow crystalline solid.

-

Melting Point: ~108–112°C (Typical for similar analogs).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.95 ppm (s, 1H): Aldehyde -CHO (Diagnostic peak).

-

δ 7.15 ppm (d, 2H): Aromatic protons (m-position of p-anisyl).

-

δ 6.98 ppm (d, 2H): Aromatic protons (o-position of p-anisyl).

-

δ 6.35 ppm (s, 1H): Pyrrole C4-H (Singlet, as C3 is substituted).

-

δ 3.85 ppm (s, 3H): Methoxy -OCH₃.

-

δ 2.55 ppm (s, 3H): C5-CH₃ (Deshielded by ring current).

-

δ 2.28 ppm (s, 3H): C2-CH₃ (Adjacent to aldehyde, distinct shift).

-

-

IR Spectroscopy (KBr):

-

1650–1670 cm⁻¹: Strong C=O stretch (Conjugated aldehyde).

-

2900–3000 cm⁻¹: C-H stretches (Aromatic & Aliphatic).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation | Increase reflux time or use a Dean-Stark trap to remove water. |

| Dark Tar Formation (Step 2) | Temperature too high during POCl₃ addition | Strictly maintain 0°C during addition. Add pyrrole slowly. |

| No Aldehyde Peak (NMR) | Incomplete hydrolysis | Ensure the quenching step is basic (pH > 8) and stirred long enough. |

| Regioisomers | N/A | Unlikely. The 2,5-dimethyl symmetry dictates C3 substitution solely. |

References

- Paal-Knorr Pyrrole Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

-

Vilsmeier-Haack Reaction Conditions : Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Synthesis of N-Aryl Pyrroles : Banik, B. K., Samajdar, S., & Banik, I. (2004). Simple synthesis of substituted pyrroles. Journal of Organic Chemistry, 69(1), 213-216. Link

-

Spectral Data Validation : PubChem Compound Summary for CID 615288, 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Link

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this molecule. The synthesis of this compound is also discussed to provide a complete contextual understanding.

Introduction

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol , belongs to the diverse family of pyrrole derivatives.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications in the development of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research, ensuring the identity and purity of synthesized compounds. This guide offers a detailed examination of the NMR, IR, and MS spectral data of the title compound, providing insights into the relationship between its molecular structure and its spectroscopic signatures.

Molecular Structure and Synthesis

The structural framework of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a central pyrrole ring substituted at the 1-position with a 4-methoxyphenyl group, at the 2- and 5-positions with methyl groups, and at the 3-position with a carbaldehyde group.

Figure 1: Chemical structure of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

The synthesis of this compound is typically achieved in a two-step process, which is a common strategy for preparing such substituted pyrroles.

Figure 2: Synthetic pathway to 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

The initial step involves the Paal-Knorr synthesis, a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds. In this case, 2,5-hexanedione is condensed with p-anisidine in the presence of an acid catalyst to yield the pyrrole core, 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

The second step is the introduction of the aldehyde functionality at the 3-position of the pyrrole ring via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation of electron-rich aromatic systems such as pyrroles.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the NMR, IR, and MS data for 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. While the exact experimental spectra for this specific compound are not publicly available in comprehensive detail, the interpretation is based on established principles of spectroscopy and comparison with data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet (s) | 1H |

| Aromatic (methoxyphenyl) | 6.9 - 7.4 | Multiplet (m) | 4H |

| Pyrrole (H-4) | 6.6 - 6.8 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

| Pyrrole Methyl (C2-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |

| Pyrrole Methyl (C5-CH₃) | 2.0 - 2.2 | Singlet (s) | 3H |

-

Aldehyde Proton (9.7 - 9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a characteristic singlet far downfield.

-

Aromatic Protons (6.9 - 7.4 ppm): The four protons on the 4-methoxyphenyl ring will appear as a multiplet. Due to the symmetry of the para-substituted ring, they may appear as two distinct doublets.

-

Pyrrole Proton (6.6 - 6.8 ppm): The single proton at the C-4 position of the pyrrole ring is expected to be a singlet, as it has no adjacent protons to couple with.

-

Methoxy Protons (3.8 - 3.9 ppm): The three protons of the methoxy group will give a sharp singlet.

-

Pyrrole Methyl Protons (2.0 - 2.5 ppm): The two methyl groups attached to the pyrrole ring at C-2 and C-5 will each appear as a singlet. The methyl group at C-2, being adjacent to the electron-withdrawing aldehyde group, is expected to be slightly more downfield than the methyl group at C-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 187 |

| Aromatic (C-O) | 159 - 161 |

| Pyrrole (C-2, C-5) | 125 - 145 |

| Aromatic (C-H) | 114 - 130 |

| Pyrrole (C-3, C-4) | 107 - 125 |

| Methoxy (-OCH₃) | 55 - 56 |

| Pyrrole Methyls (-CH₃) | 12 - 15 |

-

Carbonyl Carbon (185 - 187 ppm): The carbon of the aldehyde group is the most deshielded carbon and appears at a very low field.

-

Aromatic and Pyrrole Carbons (107 - 161 ppm): The carbon atoms of the aromatic and pyrrole rings resonate in this region. The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons. The carbons of the pyrrole ring will have distinct shifts based on their substitution.

-

Methoxy Carbon (55 - 56 ppm): The carbon of the methoxy group appears in this characteristic region.

-

Methyl Carbons (12 - 15 ppm): The carbons of the two methyl groups on the pyrrole ring will appear at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic/Pyrrole) | 1500 - 1600 | Medium to Strong |

| C-H Stretch (Aromatic/Pyrrole) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium |

| C-O Stretch (Ether) | 1240 - 1260 | Strong |

-

C=O Stretch (1660 - 1680 cm⁻¹): A strong absorption band in this region is a clear indication of the carbonyl group of the aldehyde. Conjugation with the pyrrole ring lowers the frequency compared to a simple aliphatic aldehyde.

-

C=C Stretches (1500 - 1600 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole rings.

-

C-H Stretches (2850 - 3100 cm⁻¹): The absorptions above 3000 cm⁻¹ are typical for C-H bonds of aromatic and heteroaromatic rings, while those below 3000 cm⁻¹ are from the methyl and methoxy groups.

-

C-O Stretch (1240 - 1260 cm⁻¹): A strong band in this region is characteristic of the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the molecular ion peak [M]⁺ should be observed at m/z 229.

The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentations include:

-

Loss of a hydrogen radical (-H•): giving a fragment at m/z 228, corresponding to the stable acylium ion.

-

Loss of the formyl group (-CHO•): leading to a fragment at m/z 200.

-

Cleavage of the methoxy group: Loss of a methyl radical (-CH₃•) to give a fragment at m/z 214, or loss of a methoxy radical (-OCH₃•) to give a fragment at m/z 198.

-

Fragmentation of the methoxyphenyl ring: This can lead to characteristic ions for substituted benzene rings.

Figure 3: Simplified mass spectrometry fragmentation workflow.

Experimental Protocols

To ensure the reproducibility and validity of the spectral data, standardized experimental protocols are essential. The following are generalized procedures for the synthesis and spectroscopic analysis.

Synthesis

Step 1: Paal-Knorr Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole

-

In a round-bottom flask, dissolve 2,5-hexanedione and an equimolar amount of p-anisidine in glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Vilsmeier-Haack Formylation

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Dissolve the 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole from Step 1 in a minimal amount of dry DMF or another suitable solvent.

-

Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous mixture with a strong base (e.g., sodium hydroxide solution) to hydrolyze the iminium salt intermediate.

-

Extract the product with an organic solvent, wash, dry, and concentrate as described previously.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, combining NMR, IR, and MS data, provides a robust method for its structural confirmation. The characteristic signals and absorption bands are directly correlated with the specific functional groups and the overall molecular architecture. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrrole derivatives, ensuring the integrity and quality of their research.

References

-

PubChem. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

Physical characteristics of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Technical Monograph: 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Part 1: Executive Summary & Chemical Identity

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 347331-30-0) is a functionalized heterocyclic scaffold critical in medicinal chemistry and materials science. Structurally, it consists of a central pyrrole ring substituted with two methyl groups (positions 2 and 5), a p-methoxyphenyl group on the nitrogen (position 1), and a reactive formyl group at position 3.

This compound serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , antimicrobial agents , and optoelectronic materials . Its electron-rich pyrrole core, stabilized by the p-anisyl moiety, makes it highly reactive toward Knoevenagel condensations and Schiff base formation, facilitating the rapid generation of diverse chemical libraries.

Table 1: Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |

| CAS Number | 347331-30-0 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water |

| Melting Point | 105–110 °C (Typical for class; refer to specific CoA) |

| LogP (Predicted) | ~2.6 |

| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O |

Part 2: Synthesis & Structural Confirmation

The synthesis of this compound follows a robust, convergent two-step protocol. This modular approach allows for easy scaling and derivatization.

Step 1: Paal-Knorr Pyrrole Synthesis

The pyrrole core is constructed via the condensation of 2,5-hexanedione with 4-methoxyaniline (p-anisidine). The reaction is driven by acid catalysis (typically acetic acid or p-TsOH) to effect cyclodehydration.

-

Mechanism : Nucleophilic attack of the amine on one ketone carbonyl

hemiaminal formation -

Key Observation : The formation of the 1-(4-methoxyphenyl)-2,5-dimethylpyrrole intermediate is indicated by a color change (often to darkening oil or solid) and confirmed by the disappearance of the diketone carbonyl signal in IR.

Step 2: Vilsmeier-Haack Formylation

The electron-rich pyrrole ring undergoes electrophilic aromatic substitution at the vacant 3-position using the Vilsmeier reagent (generated in situ from POCl₃ and DMF).

-

Regioselectivity : The 2,5-dimethyl substitution blocks the

-positions, forcing the formylation to the -

Protocol Note : The Vilsmeier complex is moisture-sensitive. The reaction must be kept anhydrous until the hydrolysis step.

DOT Diagram 1: Synthesis Pathway

Caption: Convergent synthesis route via Paal-Knorr cyclization followed by regioselective Vilsmeier-Haack formylation.

Part 3: Experimental Protocols

Synthesis of Intermediate (Pyrrole Core)

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents : Add 2,5-hexanedione (11.4 g, 100 mmol), 4-methoxyaniline (12.3 g, 100 mmol), and Ethanol (100 mL). Add catalytic Acetic Acid (1 mL).

-

Reaction : Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of aniline.

-

Workup : Cool to room temperature. Pour into ice-cold water. If a solid precipitates, filter and recrystallize from ethanol. If oily, extract with DCM, dry over MgSO₄, and concentrate.

-

Yield : Expect 85–95% of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole.

Formylation (Target Compound)[6][7][8]

-

Vilsmeier Reagent Prep : In a dry flask under Argon at 0°C, add DMF (1.2 eq) and slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 mins until a white/yellowish salt precipitates.

-

Addition : Dissolve the intermediate pyrrole (from Step 1) in minimal DMF or DCM and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction : Allow to warm to room temperature, then heat to 60–80°C for 2–4 hours.

-

Hydrolysis : Cool the mixture and pour onto crushed ice containing Sodium Acetate or NaOH (to pH 8–9). Stir vigorously for 1 hour. The aldehyde product will precipitate.

-

Purification : Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient).

Part 4: Structural Characterization Logic

To validate the structure, researchers must confirm the presence of the aldehyde and the integrity of the p-anisyl group.

Spectroscopic Signatures

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR | δ 9.8–10.0 ppm (s, 1H) | Aldehyde (-CHO) proton. Distinctive singlet. |

| δ 6.2–6.5 ppm (s, 1H) | Pyrrole ring proton (C4-H). Singlet (no adjacent protons). | |

| δ 6.9–7.2 ppm (d, 2H) | Aromatic protons (p-anisyl, ortho to OMe). | |

| δ 7.2–7.5 ppm (d, 2H) | Aromatic protons (p-anisyl, meta to OMe). | |

| δ 3.8 ppm (s, 3H) | Methoxy (-OCH₃) group. | |

| δ 2.2–2.5 ppm (s, 6H) | Pyrrole methyls (C2-Me, C5-Me). Often two distinct singlets due to asymmetry caused by the aldehyde. | |

| IR | 1650–1670 cm⁻¹ | C=O Stretch . Conjugated aldehyde (lower frequency than aliphatic). |

| 2700–2800 cm⁻¹ | C-H Stretch (Aldehyde doublet). | |

| MS (ESI) | [M+H]⁺ = 230.28 | Protonated molecular ion. |

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in multiple binding interactions (H-bonding via carbonyl,

Key Research Areas:

-

Anti-Tubercular Agents : Hydrazone derivatives of this aldehyde have shown efficacy against M. tuberculosis [1].

-

Anti-Inflammatory (COX-2 Inhibitors) : The 1-arylpyrrole motif mimics the structure of Celecoxib analogs.

-

Fluorescent Probes : The conjugated system allows for tuning of fluorescence properties for cellular imaging.

DOT Diagram 2: Drug Discovery Workflow

Caption: Strategic derivatization of the aldehyde scaffold to access diverse therapeutic classes.

References

-

PubChem . 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Compound CID 615288).[1] National Library of Medicine. [Link]

- Li, J., et al. (2014). "Synthesis and biological evaluation of 1-aryl-2,5-dimethylpyrrole derivatives." European Journal of Medicinal Chemistry. (General reference for class synthesis).

- Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft.

Sources

Solubility Profiling & Characterization of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde .

Technical Whitepaper | Version 1.0

Executive Summary

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 347331-30-0) is a functionalized pyrrole derivative frequently utilized as a pharmacophore in the synthesis of antimicrobial and anti-inflammatory agents.[1] Its utility in Vilsmeier-Haack formylation and subsequent condensation reactions (e.g., Knoevenagel) is dictated by its solubility profile.

This guide provides a comprehensive analysis of its solvation thermodynamics, predictive solubility parameters, and a validated Standard Operating Procedure (SOP) for experimental determination. Based on structural analysis and synthesis literature, this compound exhibits a lipophilic profile (LogP ~2.6) , showing high affinity for polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons, while displaying temperature-dependent solubility in alcohols (Ethanol), making the latter ideal for recrystallization.

Physicochemical Determinants (Structure-Property Relationship)

The solubility of this compound is governed by the interplay between its rigid pyrrole core and the electronic effects of its substituents.

Molecular Architecture

-

Core: Electron-rich pyrrole ring (aromatic).

-

Hydrophobic Domains: Two methyl groups (C2, C5) and a p-methoxyphenyl moiety at N1 increase lipophilicity.

-

Polar Handle: The aldehyde group at C3 acts as a hydrogen bond acceptor (HBA), facilitating interaction with protic solvents, though the molecule lacks strong hydrogen bond donors (HBD).

Theoretical Solubility Parameters

| Property | Value | Implication for Solvation |

| Molecular Weight | 229.28 g/mol | Moderate size; kinetics of dissolution are generally fast. |

| LogP (Predicted) | ~2.6 | Lipophilic. Prefers organic phases over aqueous media. |

| H-Bond Acceptors | 2 (C=O, -O-) | Soluble in protic solvents (EtOH, MeOH) via dipole-dipole/H-bonding. |

| H-Bond Donors | 0 | Limited water solubility; no self-association via H-bonds. |

| Rotatable Bonds | 2 | Rigid structure suggests higher lattice energy (higher melting point). |

Solubility Landscape

Based on synthesis isolation protocols and structural analogs, the solubility profile is categorized into three distinct zones.

Solvent Class Compatibility Table

| Solvent Class | Solvent Examples | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media. |

| Chlorinated | Chloroform, DCM | High | Excellent solvation of the aromatic core and methoxy group. |

| Polar Protic | Ethanol, Methanol | Moderate / Temp-Dependent | Soluble at reflux; limited solubility at RT. Primary choice for recrystallization. |

| Esters | Ethyl Acetate | Moderate | Good general solvent; often used in extraction workups. |

| Non-Polar | Hexane, Pentane | Low / Insoluble | Lacks polarity to interact with the aldehyde/pyrrole system. Used as an anti-solvent. |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; LogP > 2 precludes aqueous solubility. |

Purification Logic (Recrystallization)

The literature indicates that derivatives of this class are frequently purified via recrystallization from Ethanol or DMF/Water systems.

-

Ethanol: The compound dissolves upon heating (breaking lattice energy) and precipitates upon cooling (supersaturation).

-

Diethyl Ether/Hexane: Used for precipitation (washing) to remove non-polar impurities.

Experimental Protocol: Quantitative Solubility Determination

Workflow Diagram (DOT)

Figure 1: Isothermal Shake-Flask Workflow for Solubility Determination.

Step-by-Step Methodology

Reagents:

-

Analyte: 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Pure >98%).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile).

Procedure:

-

Preparation: Add excess solid compound (~50 mg) to 5 mL of the target solvent in a sealed glass vial. The solid must persist (visible suspension).

-

Equilibration: Place vials in a thermostatic shaker bath at 25.0°C. Agitate at 150 rpm for 24–48 hours to ensure saturation.

-

Sampling: Stop agitation and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (to prevent adsorption of lipophilic compounds).

-

Quantification (UV-Vis):

-

Prepare a standard curve in the same solvent (0.01 – 0.1 mg/mL).

-

Dilute the filtrate gravimetrically.

-

Measure absorbance at

(typically ~250-290 nm for pyrrole aldehydes).

-

-

Calculation:

Applications in Synthesis & Purification

Understanding the solubility differential is critical for optimizing the Vilsmeier-Haack reaction workup.

Recrystallization Strategy

The compound's high solubility in hot ethanol and low solubility in cold ethanol creates a perfect "solubility switch."

Figure 2: Recrystallization Logic Flow based on Temperature-Dependent Solubility.

Solvent Selection for Reactions

-

Vilsmeier-Haack Formylation: Use DMF or 1,2-Dichloroethane . The starting material (pyrrole) and the intermediate iminium salt are soluble, ensuring homogenous kinetics.

-

Condensation Reactions: Use Ethanol with a catalytic base (Piperidine). The aldehyde dissolves, reacts, and the product often precipitates out, simplifying isolation.

References

-

PubChem. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CID 615288).[1] National Library of Medicine. [Link]

-

Demopoulos, V. J. (1986).[2] A Convenient Synthesis of Pyrrole-3-carboxaldehyde.[3] Organic Preparations and Procedures International, 18(4), 278-281.[2] (Provides foundational solubility behavior for pyrrole-3-carbaldehydes). [Link][2][4]

-

Mojtahedi, M. M., et al. (2020).[4] A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water–ethanol mixture.[5][6] Molecular Diversity, 24, 1-10. (Validates ethanol/water solubility profiles for substituted pyrroles). [Link]

-

EPA CompTox. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Dashboard. U.S. Environmental Protection Agency. [Link][1]

Sources

- 1. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C14H15NO2 | CID 615288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Discovery of Novel Pyrrole-3-Carbaldehyde Derivatives: Synthetic Pathways and Therapeutic Profiling

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Atorvastatin and Sunitinib.[1] However, the vast majority of synthetic efforts have historically focused on C2-substituted derivatives due to the inherent nucleophilicity of the pyrrole nitrogen and the

The C3-Formyl Pyrrole Challenge

The electrophilic substitution of pyrrole is dominated by the C2 position. Standard formylation (e.g., Vilsmeier-Haack) typically yields pyrrole-2-carbaldehyde.[2] Accessing the 3-position requires disrupting this electronic preference or utilizing steric blocking strategies.

Why Target C3?

-

Vector Orthogonality: Substituents at C3 project into different binding pockets compared to C2 analogs, potentially overcoming resistance mechanisms in kinase targets.

-

Metabolic Stability: C3-substitution can block metabolic oxidation prone at this position in C2-substituted pyrroles.

-

Chemical Versatility: The aldehyde handle allows for rapid library generation via Schiff base formation, Knoevenagel condensations, and reductive aminations.

Precision Synthesis: Overcoming Regioselectivity

To discover novel derivatives, one must first reliably synthesize the core scaffold. We recommend two primary routes depending on the substitution pattern required.

Route A: The "Steric Blocking" Strategy (Recommended)

This method utilizes a bulky protecting group on the nitrogen to sterically hinder the C2 positions, forcing electrophilic attack to C3.

Mechanism & Logic:

The Triisopropylsilyl (TIPS) group is sufficiently bulky to shield the

Figure 1: Regioselective synthesis pathway utilizing steric bulk to direct formylation to the C3 position.

Route B: Sterically Crowded Amides

Recent advances suggest using sterically crowded formamides (e.g., N,N-diphenylformamide) instead of DMF. The large electrophile prefers the less hindered C3 position even without N-protection, though yields can vary based on substrate electronics.

Library Expansion & Derivatization

Once the pyrrole-3-carbaldehyde core is secured, the focus shifts to divergent synthesis. The aldehyde is a "chemical hook" for generating diversity.

Key Derivatization Classes[2][3]

-

Schiff Bases (Imines): Reaction with diverse anilines or hydrazides. High relevance for antimicrobial/antifungal targets.

-

Chalcones: Claisen-Schmidt condensation with acetophenones. Known for anticancer potential.[1][3][4][5][6]

-

Fused Heterocycles: Cyclization with amidines to form pyrrolo[2,3-d]pyrimidines (bioisosteres of purine).

Biological Evaluation & SAR Insights

Novel derivatives must be screened against validated targets. Recent literature highlights two primary therapeutic areas for this scaffold.

A. Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives bearing bulky heterocyclic amines at the C3-formyl position (via imine linkage) have shown potency against Pseudomonas species.

SAR Rule: Electron-withdrawing groups (Cl, NO2) on the phenyl ring of the Schiff base typically enhance antibacterial potency by increasing lipophilicity and cellular penetration.

B. Anticancer Activity (Kinase Inhibition)

Pyrrole-3-carbaldehydes fused or linked to oxindole motifs act as multi-targeted receptor tyrosine kinase (RTK) inhibitors (similar to Sunitinib).

Data Summary: Comparative Potency of Novel Derivatives

| Compound ID | R-Group (at C3-CHO) | Target Organism/Cell Line | Activity Metric | Reference |

| PYR-3-A1 | 4-Cl-phenylimino | Pseudomonas putida | MIC: 16 µg/mL | [1] |

| PYR-3-A2 | 2,4-Di-NO2-phenylimino | S. aureus (MRSA) | MIC: 8 µg/mL | [2] |

| PYR-3-B1 | Indolin-2-one (condensed) | A549 (Lung Cancer) | IC50: 0.35 µM | [3] |

| Control | Chloramphenicol | Pseudomonas putida | MIC: 16 µg/mL | - |

Experimental Protocols

Protocol 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

Objective: Regioselective formylation.

-

Protection: Dissolve pyrrole (10 mmol) in dry THF (20 mL) under

. Cool to 0°C. Add NaH (1.2 eq) slowly. Stir 30 min. Add TIPS-Cl (1.1 eq) dropwise. Stir at RT for 4h. Quench and isolate N-TIPS pyrrole. -

Vilsmeier Reagent Prep: In a separate flask, cool dry DMF (1.2 eq) to 0°C. Add

(1.2 eq) dropwise. Stir 15 min to form the Vilsmeier salt (white precipitate/slurry). -

Formylation: Dissolve N-TIPS pyrrole in DCM (10 mL). Add to the Vilsmeier salt at 0°C. Reflux for 12h.

-

Hydrolysis: Pour reaction mixture into ice-cold saturated NaOAc solution (50 mL). Stir vigorously for 2h.

-

Workup: Extract with DCM (3x). Wash organic layer with brine. Dry over

. Purify via column chromatography (Hexane/EtOAc 9:1).-

Validation: Confirm C3 substitution via

NMR (distinct singlet for CHO at ~9.8 ppm and meta-coupling of pyrrole protons).

-

Protocol 2: General Synthesis of Schiff Base Derivatives

Objective: Library generation.

-

Dissolve Pyrrole-3-carbaldehyde (1 mmol) in Ethanol (5 mL).

-

Add appropriate substituted aniline (1 mmol).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 4-6 hours. Monitor via TLC (disappearance of aldehyde spot).

-

Cool to RT. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized.

Discovery Pipeline Workflow

The following diagram illustrates the iterative cycle for optimizing these derivatives.

Figure 2: Iterative workflow for the discovery and optimization of pyrrole-3-carbaldehyde therapeutics.

Future Outlook

The "next generation" of pyrrole-3-carbaldehyde research lies in Molecular Hybridization . Coupling the pyrrole-3-carbaldehyde core with other pharmacophores (e.g., quinolines, coumarins) is yielding "super-molecules" capable of dual-mode action, particularly relevant for overcoming multidrug-resistant (MDR) bacterial strains.

References

-

Mir, N. A., et al. (2020).[1] Synthesis of highly substituted pyrrole-3-carboxaldehydes and their evaluation as antimicrobial agents. Journal of Molecular Structure. Link

-

Bhardwaj, V., et al. (2022).[7] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.[3] Molecules. Link

-

Kilic-Kurt, Z., et al. (2019).[4] Synthesis and cytotoxic activity of novel pyrrolo[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. Link

-

Ilyin, P. V., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides.[8][9] Russian Journal of Organic Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. syrris.com [syrris.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Theoretical Studies of 1-Aryl-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehydes

Executive Summary

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes . These compounds represent a critical scaffold in medicinal chemistry, serving as precursors for bioactive Schiff bases, antimicrobial agents, and conducting polymers.

The integration of Density Functional Theory (DFT) with experimental synthesis allows researchers to predict reactivity patterns, optimize synthetic yields, and tailor optoelectronic properties. This document details the computational workflow, from conformational analysis to Frontier Molecular Orbital (FMO) mapping, establishing a rigorous standard for investigating this specific heterocyclic class.

Chemical Context & Synthesis Pathways[1][2][3][4]

The target molecule combines the electron-rich pyrrole core with an electrophilic aldehyde handle, modulated by the steric and electronic effects of the N-aryl substituent.

Synthetic Logic

The construction of the 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold typically proceeds via a two-step sequence:

-

Paal-Knorr Condensation: Reaction of acetonylacetone (2,5-hexanedione) with a substituted aniline to form the 1-aryl-2,5-dimethylpyrrole core.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the formyl group at the C3 position using

.

Note on Regioselectivity: While pyrroles generally favor C2 electrophilic substitution, the presence of methyl groups at C2 and C5 in this scaffold forces substitution to the C3/C4 positions, ensuring high regiochemical purity.

Visualization of Synthesis Pathway

The following diagram outlines the reaction flow and the critical intermediate species.

Figure 1: Synthetic route from precursors to the target carbaldehyde via Paal-Knorr and Vilsmeier-Haack protocols.

Computational Methodology (DFT Protocol)[2][5]

To ensure Scientific Integrity , the following computational protocol is recommended as a self-validating system. This workflow uses the B3LYP functional, which balances computational cost with accuracy for organic heterocycles.

Standard Computational Setup

-

Software: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – typically in DMSO or Chloroform to match NMR solvents.

Workflow Logic

-

Conformational Scan: Rotate the N-Aryl bond (dihedral angle) to find the global minimum. The steric clash between the ortho-hydrogens of the aryl ring and the 2,5-methyl groups of the pyrrole usually forces a non-planar "twisted" geometry.

-

Optimization & Frequency: Optimize geometry at the global minimum and calculate vibrational frequencies to ensure no imaginary frequencies (confirming a true minimum).

-

Property Calculation: Compute NMR (GIAO), NBO, and TD-DFT (UV-Vis) on the optimized structure.

Structural & Electronic Analysis

Geometric Constraints & Steric Hindrance

In 1-aryl-2,5-dimethylpyrroles, the aryl ring is rarely coplanar with the pyrrole ring. Theoretical studies consistently show a dihedral angle (

-

Implication: This "twist" decouples the

-systems of the aryl and pyrrole rings, limiting conjugation. This explains why electronic effects from the aryl group (e.g., electron-withdrawing groups) have a dampened effect on the reactivity of the pyrrole aldehyde.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

| Orbital | Localization Character | Chemical Significance |

| HOMO | Predominantly on the Pyrrole Ring | Acts as the nucleophilic center. High energy suggests susceptibility to electrophiles. |

| LUMO | Concentrated on the Aldehyde (CHO) and Aryl ring | Acts as the electrophilic center. Site for nucleophilic attack (e.g., amine condensation). |

| Gap ( | Typically 3.5 - 4.5 eV | Indicates moderate stability; reactive enough for functionalization but stable in air. |

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, guiding the identification of reactive sites.

-

Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (C=O). This is the primary site for protonation or hydrogen bonding.

-

Blue Regions (Positive Potential): Localized on the aldehyde hydrogen and the aryl ring protons.

-

Green/Yellow (Neutral): The pyrrole ring carbons.[7]

Spectroscopic Profiling (Theory vs. Experiment)

Validating theoretical models requires correlation with experimental spectral data.

Vibrational Analysis (IR)

DFT calculations often overestimate vibrational frequencies due to the harmonic approximation. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied.

-

C=O Stretch: Predicted at ~1680–1700 cm⁻¹. A strong, sharp peak diagnostic of the aldehyde.

-

C-H Stretch (Aldehyde): A Fermi doublet often seen around 2850 and 2750 cm⁻¹.

-

C=C/C=N Ring Stretch: Mixed modes in the 1400–1600 cm⁻¹ region.

NMR Prediction (GIAO Method)

-

Aldehyde Proton (CHO): Highly deshielded, appearing at 9.5 – 10.0 ppm .

-

Pyrrole Ring Proton (C4-H): Typically a singlet around 6.0 – 6.5 ppm .

-

Methyl Groups: Two distinct singlets if the aryl group induces asymmetry, or close/overlapping signals around 2.0 – 2.5 ppm .

Computational Workflow Diagram

The following Graphviz diagram details the step-by-step computational protocol required to replicate these studies.

Figure 2: Computational workflow for full theoretical characterization of pyrrole carbaldehydes.

References

-

Synthesis & Vilsmeier-Haack Mechanism

-

Mohamed, M. S., et al. "Synthesis and antimicrobial activity of some new 1-aryl-2,5-dimethylpyrrole-3-carbaldehyde derivatives." European Journal of Medicinal Chemistry, 2010. Link

-

-

DFT Methodology for Heterocycles

-

Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993. Link

-

-

Vibrational & Electronic Properties (Related Pyrazole/Pyrrole Systems)

-

NBO & NLO Analysis

-

Reed, A. E., et al. "Natural bond orbital analysis of near-Hartree-Fock water dimer." The Journal of Chemical Physics, 1985. Link

-

- General Pyrrole Chemistry: Jones, R. A., & Bean, G. P. "The Chemistry of Pyrroles." Academic Press, 1977. (Classic Monograph)

Disclaimer: This guide is intended for research purposes. All computational results should be validated against experimental data where available.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. asrjetsjournal.org [asrjetsjournal.org]

- 6. Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications | Scholars Middle East Publishers [saudijournals.com]

- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Electrophile: Navigating the Reactivity of Pyrrole-3-Carbaldehydes in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic chemistry, pyrrole-2-carbaldehydes are ubiquitous, easily accessed via standard electrophilic aromatic substitution. However, pyrrole-3-carbaldehydes represent a "privileged but elusive" scaffold. Their strategic value lies in their ability to orient pharmacophores into distinct vectors within enzyme binding pockets—vectors inaccessible to their C2-isomers.

This technical guide dissects the reactivity profile of the C3-formyl group, a moiety that balances the electron-rich character of the pyrrole ring with the electrophilic demands of condensation chemistry. We explore the synthetic routes to access this scaffold, its unique electronic behavior, and its application in synthesizing kinase inhibitors and functional materials.

Electronic Landscape: The "Vinylogous Amide" Paradox

To understand the reactivity of pyrrole-3-carbaldehyde, one must first understand the electronic push-pull of the system. Unlike benzaldehyde, where the carbonyl is a distinct electrophile, the pyrrole aldehyde functions as a vinylogous amide .

The C2 vs. C3 Distinction

Pyrrole is π-excessive. The lone pair on the nitrogen atom participates in the aromatic sextet, creating high electron density at all carbons, but preferentially at C2/C5 due to greater resonance stabilization of the intermediate sigma complex.

-

C2-Formyl: The carbonyl is highly conjugated with the nitrogen lone pair. It is significantly deactivated toward nucleophilic attack compared to standard aldehydes.

-

C3-Formyl: While still conjugated, the resonance contribution from nitrogen is less direct than at C2. Consequently, the C3-aldehyde is more electrophilic (reactive) than the C2-isomer , making it a superior handle for condensation reactions (e.g., Knoevenagel, Schiff base formation) under milder conditions.

Resonance Visualization

The following diagram illustrates the electron donation pathways that modulate the electrophilicity of the carbonyl carbon.

Figure 1: Electronic flow demonstrating why C3-aldehydes retain higher electrophilic character compared to C2-isomers.

Synthetic Access: Overcoming the Regioselectivity Barrier

Direct formylation (Vilsmeier-Haack) of unsubstituted pyrrole yields >95% C2-product. Accessing the C3-aldehyde requires "Steric Steering" or "De Novo Synthesis."

The "Bulky Shield" Strategy (Vilsmeier-Haack)

The most reliable method for generating pyrrole-3-carbaldehydes from pyrrole involves blocking the nitrogen with a massive protecting group.

-

Reagent: Triisopropylsilyl chloride (TIPS-Cl).

-

Mechanism: The TIPS group is so sterically demanding that it shields the adjacent C2 and C5 positions. When the Vilsmeier reagent (DMF/POCl3) approaches, it is forced to attack the accessible C3 position.

-

Outcome: Regioselectivity shifts from C2 to C3.

The "Bottom-Up" Multicomponent Strategy

Recent green chemistry approaches utilize a one-pot reaction involving succinaldehyde, primary amines, and active methylene compounds to construct the ring with the aldehyde already in place [1].

Reactivity Profile: The Carbonyl Hub

Once synthesized, the C3-aldehyde serves as a versatile "linchpin" for elaborating the scaffold.

Knoevenagel Condensation

This is the primary reaction for generating drug-like leads. The C3-aldehyde reacts with active methylene compounds (malononitrile, ethyl cyanoacetate) to form vinyl pyrroles.

-

Utility: Precursors for kinases inhibitors (e.g., Sunitinib analogs) and indole synthesis via cyclization.

-

Catalysis: Weak bases (Piperidine) are sufficient due to the retained electrophilicity of the C3-CHO.

Reductive Amination

Reaction with amines followed by reduction (NaBH4 or STAB) yields C3-aminomethyl pyrroles, crucial for introducing solubility-enhancing groups in drug design.

Oxidation to Carboxylic Acids

The C3-aldehyde can be oxidized to the carboxylic acid (using NaClO2/buffer), which is often more stable and less prone to decarboxylation than pyrrole-2-carboxylic acids.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-2-((1H-pyrrol-3-yl)methylene)malononitrile. Rationale: This protocol validates the electrophilic reactivity of the C3-aldehyde. The product is a versatile Michael acceptor.

Materials

-

Pyrrole-3-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (Absolute)

-

Piperidine (Catalytic, 0.1 eq)

-

Ice water

Workflow Diagram

Figure 2: Step-by-step workflow for the Knoevenagel condensation of pyrrole-3-carbaldehyde.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of pyrrole-3-carbaldehyde and 1.1 mmol of malononitrile in 5 mL of absolute ethanol.

-

Catalysis: Add 2 drops (approx. 0.1 mmol) of piperidine.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3 hours. Note: The solution typically turns from pale yellow to bright yellow/orange.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (usually higher Rf) should disappear.

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into 20 mL of crushed ice/water with vigorous stirring.

-

Purification: The product precipitates as a solid. Filter via vacuum filtration. Wash the cake with cold water (2x) and cold ethanol (1x).

-

Drying: Dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Data & Applications

Reactivity Comparison Table

The following table summarizes the comparative reactivity of pyrrole isomers in condensation reactions [2].

| Property | Pyrrole-2-Carbaldehyde | Pyrrole-3-Carbaldehyde | Mechanistic Implication |

| C=O Stretching Freq. | ~1660 cm⁻¹ | ~1680 cm⁻¹ | Higher freq = More double bond character = More reactive electrophile. |

| Aldehyde pKa | ~10.5 (protonated) | ~9.8 (protonated) | 3-CHO is less basic, indicating less resonance stabilization from the ring. |

| Knoevenagel Yield | 75-85% | 85-95% | 3-CHO reacts faster with fewer side products (e.g., polymerization). |

| N-H Acidity (pKa) | ~16.5 | ~16.5 | Similar acidity; N-protection is recommended for both during alkylation. |

Medicinal Chemistry: The Kinase Switch

In drug discovery, switching the aldehyde attachment from C2 to C3 alters the vector of the attached pharmacophore by approximately 72 degrees.

-

Case Study: In the development of multi-targeted tyrosine kinase inhibitors (similar to Sunitinib), 3-substituted pyrroles are used to probe the "solvent-front" region of the ATP-binding pocket [3].

-

Result: Analogs derived from pyrrole-3-carbaldehyde often show distinct selectivity profiles against VEGFR and PDGFR compared to their 2-substituted counterparts, allowing for fine-tuning of off-target toxicity.

References

-

National Institutes of Health (NIH). "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes." PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of Pyrrole-3-carbaldehydes." Available at: [Link]

-

MDPI. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." International Journal of Molecular Sciences. Available at: [Link][1][2][3][4][5][6][7][8]

Sources

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Condensation of pyrrole with aldehydes in the presence of Y zeolites and mesoporous MCM-41 aluminosilicate: on the encapsulation of porphyrin precursors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Stability and Storage of Substituted Pyrrole Aldehydes: A Technical Guide

This guide is structured as a high-level technical resource for scientists dealing with the synthesis, purification, and storage of substituted pyrrole aldehydes. It moves beyond basic "how-to" instructions to explain the mechanistic causality of degradation, ensuring you can adapt these protocols to specific derivatives.

Part 1: The Chemical Stability Profile

To successfully store substituted pyrrole aldehydes, one must first understand why they degrade. Unlike benzaldehydes, pyrrole aldehydes are electron-rich heteroaromatics. The nitrogen lone pair donates electron density into the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the system exceptionally prone to two specific failure modes: Auto-oxidation and Acid-Catalyzed Oligomerization .

The Degradation Mechanisms

The stability of a specific derivative depends heavily on its substitution pattern:

-

Electron-Donating Groups (Alkyls): Derivatives like 3,5-dimethylpyrrole-2-carboxaldehyde are more reactive and unstable than the parent pyrrole. The alkyl groups further enrich the

-system, accelerating oxidation. -

Electron-Withdrawing Groups (Esters, Nitros): These stabilize the ring by lowering electron density, making the aldehyde more robust but often less reactive in downstream applications (e.g., porphyrin synthesis).

Mechanism 1: Auto-oxidation to Carboxylic Acids

Atmospheric oxygen attacks the aldehyde proton via a radical chain mechanism, converting the formyl group (-CHO) into a carboxylic acid (-COOH). This is often visible as a white solid precipitating from a liquid aldehyde or a change in solubility profile.

Mechanism 2: Acid-Catalyzed Polymerization (The "Red Death")

Pyrroles are notoriously acid-sensitive. Trace acids (even from degrading chloroform or unneutralized silica gel) protonate the pyrrole ring or the aldehyde oxygen. This generates a highly electrophilic species that is attacked by a neighboring neutral pyrrole molecule, leading to dipyrromethene-like oligomers.

-

Visual Indicator: Samples turn from off-white/tan to bright pink, then deep red/brown. This "reddening" is the formation of conjugated polypyrrole chains.

Degradation Pathway Diagram

The following diagram illustrates the bifurcation of degradation based on environmental triggers.

Caption: Figure 1. Divergent degradation pathways of pyrrole aldehydes. Oxygen leads to carboxylic acids; trace acid leads to polymerization.

Part 2: Storage & Handling Protocols (The Gold Standard)

This protocol is designed to be self-validating . If you fail a checkpoint, do not proceed to storage; repurify immediately.

The "Inert & Cold" Workflow

For long-term storage (>1 month), you must eliminate the three enemies: Oxygen, Acid, and Light.

Protocol:

-

Validation Checkpoint 1 (Purity): Ensure the sample is free of solvent traces, particularly chlorinated solvents like chloroform or DCM, which can decompose to release HCl (triggering polymerization).

-

Action: High-vacuum dry the sample for >4 hours.

-

-

Container Selection: Use an amber glass vial with a Teflon-lined screw cap.

-

Why Teflon? Rubber septa can leach plasticizers or adsorb volatiles. Amber glass blocks UV light which catalyzes radical formation.

-

-

Atmosphere Exchange:

-

Place the open vial in a vacuum desiccator or Schlenk line.

-

Cycle Vacuum/Argon (or Nitrogen) 3 times.

-

Note: Argon is heavier than air and provides a better "blanket" for solid samples than Nitrogen.

-

-

Seal & Parafilm: Cap tightly under the inert gas flow. Wrap the cap junction with Parafilm to prevent gas exchange.

-

Temperature: Store at -20°C .

-

Causality: Low temperature kinetically inhibits the auto-oxidation reaction rates.

-

-

Validation Checkpoint 2 (Visual Monitor): Inspect monthly.

-

Pass: Solid remains off-white/tan.

-

Fail: Surface turns pink (acid contamination) or white crust forms (oxidation).

-

Handling Solutions

Never store pyrrole aldehydes in solution for long periods, especially in:

-

Chloroform/DCM: These become acidic over time.

-

Acetone: Can undergo aldol condensation with the pyrrole aldehyde.

-

Best Solvent for Short-term Use: Anhydrous Ethanol or Methanol (if used immediately) or Toluene (non-acidic, stable).

Part 3: Purification and Rescue of Degraded Samples

If your "Validation Checkpoint" fails, the sample can often be rescued.

Recrystallization (Preferred for Solids)

This is the superior method for alkyl-substituted derivatives like 3,5-dimethylpyrrole-2-carboxaldehyde.

-

Solvent System: Boiling Petroleum Ether (bp 40–60°C) or Hexanes/Ethyl Acetate mix.

-

Protocol:

-

Dissolve crude solid in minimum boiling solvent.[1]

-

Hot Filtration: If a dark insoluble tar remains (polymer), filter hot through a glass frit.

-

Cooling: Allow to cool slowly to Room Temp, then refrigerate.

-

Yield: Typical recovery is ~85%.

-

Reference: This method aligns with classic Organic Syntheses protocols for pyrrole-2-carboxaldehyde [1].

-

Chromatography (For Oils/Complex Mixtures)

-

Stationary Phase: Neutral Alumina is often safer than Silica Gel.

-

Why? Standard Silica Gel is slightly acidic (pH 6-6.5). This acidity can catalyze the polymerization of sensitive pyrroles on the column (turning the column red).

-

-

Mobile Phase: Hexanes:Ethyl Acetate (gradient).

-

Additive: Add 1% Triethylamine to the mobile phase if using Silica Gel to neutralize surface acidity.

Quantitative Stability Data

The following table summarizes stability across common conditions.

| Condition | Stability Estimate | Primary Degradation Mode | Recommendation |

| Solid, Air, 25°C | 1-2 Weeks | Auto-oxidation (surface crust) | Avoid |

| Solid, Argon, 25°C | 3-6 Months | Slow polymerization | Acceptable for short term |

| Solid, Argon, -20°C | >12 Months | Negligible | Recommended |

| Solution (CHCl3), 25°C | <24 Hours | Acid-catalyzed polymerization | Critical Failure Risk |

| Solution (DMSO), 25°C | Days | Oxidation | Use fresh for bio-assays |

Part 4: Synthesis Workflow Visualization

When synthesizing these compounds (e.g., via Vilsmeier-Haack), the quenching step is critical to stability. You must ensure complete neutralization of the phosphorus oxychloride intermediates to prevent latent acidity.

Caption: Figure 2. Synthesis and isolation workflow emphasizing pH control to prevent acid-catalyzed instability.

References

-

Organic Syntheses , Coll.[2] Vol. 4, p.831 (1963); Vol. 31, p.92 (1951). "Pyrrole-2-carboxaldehyde".[3][4][5][6][7] Provides the authoritative protocol for recrystallization using petroleum ether.

-

Sigma-Aldrich . "Product Specification: 3,5-Dimethylpyrrole-2-carboxaldehyde". Melting point and physical property verification.[2][8][9]

-

National Center for Biotechnology Information (2025) . "PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde". Data on chemical safety and general stability.

- Paine, J. B. (1978). "The Synthesis of Pyrroles and Porphyrins". Foundational text on the handling of pyrrolic intermediates and the mechanisms of polypyrrole formation. (Textbook Reference - widely cited in porphyrin chemistry).

-

Organic Chemistry Portal . "Synthesis of Pyrroles". Overview of synthetic routes including Vilsmeier-Haack and stability considerations.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation | MDPI [mdpi.com]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Pyrrole Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the significant biological activities associated with pyrrole-containing heterocycles. We will delve into the synthetic strategies employed to access these valuable molecules, detail the experimental protocols for evaluating their therapeutic potential, and elucidate the intricate signaling pathways through which they exert their effects. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the burgeoning field of pyrrole-based drug discovery.

The Enduring Significance of the Pyrrole Moiety in Bioactive Molecules